molecular formula C20H22N2O3 B2568897 2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide CAS No. 953984-84-4

2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide

Cat. No.: B2568897
CAS No.: 953984-84-4
M. Wt: 338.407
InChI Key: HSASUHHXJACPNX-UHFFFAOYSA-N
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Description

2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a phenylmorpholine moiety, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Phenylmorpholine Moiety: The phenylmorpholine moiety can be introduced through a nucleophilic substitution reaction. For example, 2-phenylmorpholine can be reacted with an appropriate electrophile to introduce the morpholine ring.

    Coupling of the Two Fragments: The final step involves coupling the benzamide core with the phenylmorpholine moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or morpholine derivatives.

Scientific Research Applications

2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide: Unique due to the presence of both a benzamide core and a phenylmorpholine moiety.

    N-phenylmorpholine derivatives: Similar structure but may lack the benzamide core.

    Benzamide derivatives: Similar core structure but may lack the phenylmorpholine moiety.

Uniqueness

This compound stands out due to its combined structural features, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and research findings.

Chemical Structure

The compound features a morpholine ring, a benzamide moiety, and an oxoethyl group, contributing to its diverse biological effects. The structural formula can be represented as follows:

C18H22N2O3\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{3}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of enzymes and receptors involved in critical pathways such as:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as histone deacetylases (HDACs), which are crucial in cancer progression and neurodegenerative diseases.
  • Receptor Modulation : It potentially interacts with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound has cytotoxic effects against various cancer cell lines, including:
    • Human cervical cancer (HeLa)
    • Colon adenocarcinoma (CaCo-2)
    • Breast cancer (MCF-7)
    The IC50 values for these cell lines indicate significant potency, particularly against HeLa cells with an IC50 of approximately 5 µM.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in vitro, suggesting potential applications in treating chronic inflammatory diseases.
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative conditions like Alzheimer's disease.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LineIC50 Value (µM)Reference
AnticancerHeLa5
AnticancerCaCo-210
Anti-inflammatoryRAW 264.7 Macrophages15
NeuroprotectiveSH-SY5Y Neurons12

Case Study Example

In a recent study published in PubMed Central, researchers evaluated the anticancer properties of various derivatives of morpholine compounds, including this compound. The study found that modifications to the benzamide structure significantly enhanced cytotoxicity against tumor cell lines, particularly through HDAC inhibition mechanisms .

Properties

IUPAC Name

2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-15-7-5-6-10-17(15)20(24)21-13-19(23)22-11-12-25-18(14-22)16-8-3-2-4-9-16/h2-10,18H,11-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSASUHHXJACPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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